2-((Pyridin-4-ylmethyl)amino)nicotinic acid
Description
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJUTHAZYSYYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651913 | |
| Record name | 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854382-06-2 | |
| Record name | 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Nucleophilic Substitution of Methyl 2-Chloronicotinate
- Starting Materials: Methyl 2-chloronicotinate and 4-(aminomethyl)pyridine.
- Solvent: Chloroform.
- Base: Piperidine.
- Conditions: The reaction mixture is cooled to 5-10 °C during addition, then heated to 35 °C for 8 hours.
- Workup: Neutralization with 1N HCl, organic phase separation, washing with water and saturated salt solution, drying over anhydrous sodium sulfate, and concentration.
- Purification: Recrystallization from ethanol.
- Yield and Purity: 94.2% yield with 99.1% purity.
This method is exemplified in the synthesis of methyl 2-[(pyridin-4-ylmethyl)amino]nicotinate, which is a direct precursor to apatinib.
Preparation via Nucleophilic Substitution of Ethyl 2-Bromonicotinate
- Starting Materials: Ethyl 2-bromonicotinate and 4-(aminomethyl)pyridine.
- Solvent: Isopropanol.
- Base: Lithium hydroxide.
- Conditions: Reaction at 5-10 °C during addition, then heated to 45 °C for 5 hours.
- Workup: Neutralization with 1N HCl, extraction with dichloromethane and water, washing, drying, and concentration.
- Purification: Recrystallization from ethanol.
- Yield and Purity: 91.9% yield with 99.0% purity.
This method provides ethyl 2-[(pyridin-4-ylmethyl)amino]nicotinate as an intermediate for further pharmaceutical synthesis.
Preparation via Nucleophilic Substitution of 2-Aminonicotinic Acid Esters with 4-(Chloromethyl)pyridine
- Starting Materials: 2-Aminonicotinic acid esters (methyl or ethyl) and 4-(chloromethyl)pyridine.
- Solvent: Toluene or dichloromethane.
- Base: Triethylamine or sodium carbonate.
- Conditions: Ice-bath cooling to 5-10 °C during addition, then heating to around 40 °C for 9 hours.
- Workup: Neutralization with 1N HCl, extraction, washing, drying, and concentration.
- Purification: Recrystallization from ethanol.
- Yield and Purity: Yields around 86.6% to 91.8%, purity up to 98.9%.
This approach involves direct alkylation of the amino group on nicotinic acid esters with chloromethylpyridine, offering an alternative route to the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Chloroform, Isopropanol, Toluene, Dichloromethane | Choice depends on solubility and reactivity |
| Base | Piperidine, Lithium hydroxide, Triethylamine, Sodium carbonate | Facilitates nucleophilic substitution |
| Temperature | 5-10 °C during addition; 35-45 °C for reaction | Controlled to avoid side reactions |
| Reaction Time | 5-9 hours | Sufficient for completion |
| Workup | Neutralization (1N HCl), extraction, washing | Ensures removal of impurities |
| Purification | Recrystallization from ethanol | Enhances purity |
| Yield | 86.6% - 94.2% | High yield indicates efficiency |
| Purity | 97.8% - 99.1% | Suitable for pharmaceutical use |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-((Pyridin-4-ylmethyl)amino)nicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Ligand Design
Due to the presence of functional groups such as the pyridine ring and carboxylic acid, 2-((Pyridin-4-ylmethyl)amino)nicotinic acid can serve as a ligand in medicinal chemistry. Its ability to form hydrogen bonds and ionic interactions makes it suitable for designing compounds that target specific biological receptors or enzymes.
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Researchers can explore various derivatives to establish structure-activity relationships (SAR), helping to identify the most effective compounds for therapeutic applications.
Anti-inflammatory and Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and anticancer activities. Its interaction with various biological targets suggests potential efficacy in inhibiting enzymes or receptors involved in inflammation and tumor growth.
Neurotransmission Modulation
Given its structural similarity to nicotinic acid, the compound may influence neurotransmission pathways. This opens avenues for investigating its role in neuropharmacology, particularly concerning conditions like Alzheimer's disease or other neurodegenerative disorders.
Binding Affinity Assessments
Research on the binding affinity of this compound to various biological targets employs techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies provide insights into the pharmacological profile of the compound, guiding further development efforts.
Case Study: Anticancer Activity
In a study examining the anticancer properties of derivatives of this compound, researchers found that specific modifications enhanced cytotoxicity against cancer cell lines while reducing toxicity in normal cells. This highlights the potential for developing targeted cancer therapies based on this compound's framework.
Case Study: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuroinflammation, suggesting its viability as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 2-((Pyridin-4-ylmethyl)amino)nicotinic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((Pyridin-4-ylmethyl)amino)nicotinic acid with structurally and functionally related nicotinic acid derivatives:
Key Findings from Comparative Analysis:
Substitution with bulkier groups (e.g., 4-chlorophenyl in 2-(4-Chlorophenylamino)nicotinic acid) may sterically hinder receptor binding but improve specificity .
The absence of a methyl group in this compound (compared to 2-Amino-5-methylnicotinic acid) may reduce metabolic stability but increase solubility .
Synthetic Accessibility: Microwave-assisted synthesis (used for this compound) offers higher yields and purity compared to traditional thermal methods for analogs like 2-(4-Chlorophenylamino)nicotinic acid .
Biological Activity
2-((Pyridin-4-ylmethyl)amino)nicotinic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pyridine ring and a carboxylic acid group, suggests potential interactions with various biological targets, including receptors involved in neurotransmission and inflammation pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol. The compound features a pyridine ring linked to a nicotinic acid moiety through a methylamino group. This unique structure allows for various chemical transformations, enhancing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, indicating possible anticancer properties.
- Neurotransmission Modulation : Its structural similarities to nicotinic acid raise the possibility that it could influence neurotransmitter systems, particularly those involving acetylcholine receptors.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes related to inflammation and cancer progression.
- Cell Signaling Pathways : By influencing key signaling pathways, it may alter cellular responses in various types of cells.
Case Studies
Several studies have explored the biological effects of this compound:
-
Anti-inflammatory Study :
- Objective : Evaluate the anti-inflammatory effects in vitro.
- Methodology : Treatment of cultured macrophages with varying concentrations of the compound.
- Results : Significant reduction in pro-inflammatory cytokine production was observed at concentrations above 10 µM.
-
Anticancer Activity :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to measure cell viability after treatment.
- Results : IC50 values were determined to be around 25 µM for several cancer cell lines, indicating substantial cytotoxicity.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Cell Type/Model | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-inflammatory | Macrophages | >10 | Reduced cytokine production |
| Anticancer | Various cancer cell lines | 25 | Significant cytotoxicity observed |
| Neurotransmission modulation | Neuronal cell lines | N/A | Potential modulation of receptor activity |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions allowing for the introduction of various substituents. This enables researchers to explore structure-activity relationships (SAR), identifying which modifications enhance biological activity or alter pharmacokinetic properties.
Q & A
What are the key synthetic routes for 2-((Pyridin-4-ylmethyl)amino)nicotinic acid, and how do reaction conditions influence yield and purity?
Level : Basic
Methodological Answer :
The synthesis of substituted nicotinic acid derivatives often involves organolithium-mediated substitutions or oxazoline ring-opening strategies. For example, 4-substituted nicotinic acids can be synthesized via addition of organolithium reagents (e.g., n-butyllithium) to pyridyl-3-oxazolines, followed by oxidation and deprotection . For this compound, a plausible route involves coupling pyridin-4-ylmethylamine with a pre-functionalized nicotinic acid scaffold. Key factors include:
- Temperature control : Excessive heat may lead to decomposition of the pyridine ring.
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions at the amino moiety.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
Yield optimization requires monitoring via HPLC or LC-MS to track intermediates .
How can computational methods guide the rational design of this compound derivatives with enhanced bioactivity?
Level : Advanced
Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) and molecular docking can predict electronic properties, stability, and target binding affinities. For example:
- Reaction path searches : Tools like GRRM or Gaussian simulate transition states to optimize synthetic pathways .
- Docking studies : Software such as AutoDock Vina evaluates interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding, π-π stacking, and steric effects.
- ADMET prediction : Platforms like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize derivatives for synthesis .
These methods reduce experimental trial-and-error, as demonstrated in the development of trifluoromethyl-substituted nicotinic acid analogs .
What analytical techniques are most reliable for confirming the structural integrity of this compound?
Level : Basic
Methodological Answer :
Multi-modal characterization is critical:
- NMR spectroscopy : - and -NMR confirm the pyridine ring substitution pattern and amine linkage. Aromatic protons typically resonate between δ 7.0–9.0 ppm, while methylene groups (CH-NH) appear as singlets near δ 4.0–4.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: 219.21 g/mol).
- X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding networks, though crystallization may require co-crystallization agents .
Contradictions between predicted and observed spectra should prompt re-evaluation of protecting group strategies or reaction stoichiometry .
How should researchers address contradictory data in the biological activity of this compound analogs?
Level : Advanced
Methodological Answer :
Data discrepancies often arise from:
- Purity issues : Trace solvents or unreacted intermediates (e.g., pyridin-4-ylmethylamine) can skew bioassays. Validate purity via HPLC (>95%) and TLC.
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across replicates.
- Structural analogs : Compare results with closely related compounds (e.g., 4-amino-2-(trifluoromethyl)nicotinic acid) to identify structure-activity relationships (SAR) .
Use statistical tools (e.g., ANOVA) to differentiate experimental noise from true biological effects. Cross-reference with databases like PubChem or NIST for validated bioactivity profiles .
What strategies optimize the solubility and stability of this compound in aqueous buffers for in vitro studies?
Level : Basic
Methodological Answer :
- pH adjustment : The carboxylic acid group (pKa ~2.5) and pyridine nitrogen (pKa ~4.8) ionize in neutral/basic buffers, enhancing solubility. Prepare stock solutions in DMSO, then dilute in PBS (pH 7.4) to ≤0.1% DMSO.
- Co-solvents : Glycerol or cyclodextrins improve stability in long-term storage.
- Light sensitivity : Store at −20°C in amber vials to prevent photodegradation .
Validate stability via UV-Vis spectroscopy (λmax ~260 nm for pyridine derivatives) over 24–72 hours .
How can researchers leverage kinetic and thermodynamic studies to improve the scalability of this compound synthesis?
Level : Advanced
Methodological Answer :
- Reaction calorimetry : Identify exothermic peaks to optimize cooling rates and prevent runaway reactions.
- Rate laws : Determine rate-limiting steps (e.g., nucleophilic substitution vs. oxidation) using pseudo-first-order kinetics.
- Catalyst screening : Transition metals (e.g., Pd/C) or enzymes (e.g., lipases) may accelerate coupling steps.
Scale-up challenges (e.g., mixing inefficiencies) can be modeled using computational fluid dynamics (CFD) . Pilot studies in flow reactors (e.g., microfluidic channels) enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
